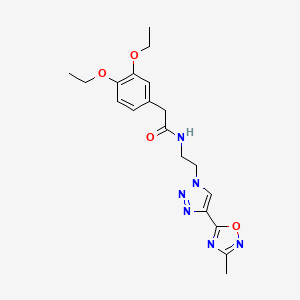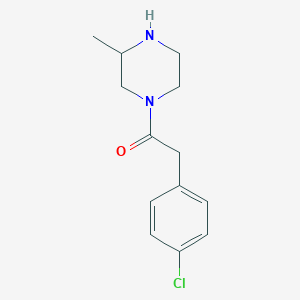
2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one, commonly known as 4-CEC, is a novel psychoactive substance that belongs to the cathinone family. It is a synthetic drug that is chemically similar to other cathinones, such as mephedrone and methylone. 4-CEC is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and energizing effects. However, it is also of interest to the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- One-Pot Synthesis and Molecular Analysis: A study by Barakat et al. (2020) detailed a one-pot synthesis method for enaminones, including a compound similar to 2-(4-Chlorophenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one. This method offered advantages such as no separation of intermediates and no need for column purification.
- Synthesis and Spectroscopic Studies: Another study by Murugesan et al. (2021) focused on the synthesis and characterization of a related compound, involving detailed spectroscopic and DFT analysis to understand its structural and electronic properties.
Chemical and Biological Activities
- Antimicrobial Activity: Research by Biava et al. (2008) explored the synthesis of derivatives of a similar compound for potential antimicrobial activity against Mycobacterium tuberculosis.
- Enzyme Inhibition Properties: A study by Bekircan et al. (2015) investigated the synthesis of related compounds and their potential as lipase and α-glucosidase inhibitors.
Nootropic Potential and Other Activities
- Potential Nootropic Agents: Valenta et al. (1994) explored the synthesis of compounds related to this compound for potential nootropic (cognitive enhancement) activity (Valenta et al., 1994).
- Anticancer Activity: Jiang et al. (2016) synthesized derivatives of a similar compound to assess their anticancer activities against various cancer cell lines (Jiang et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-16(7-6-15-10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTPEZQPSQRZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

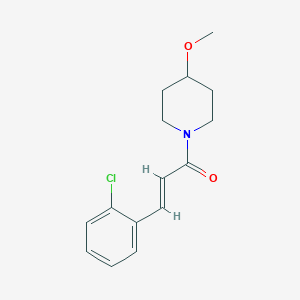
![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)
![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)
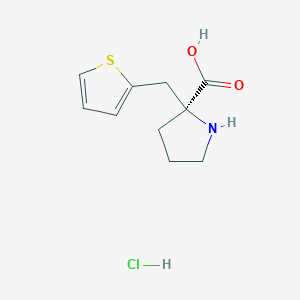
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)
![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![N-(3-methylbutyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2417863.png)
![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)
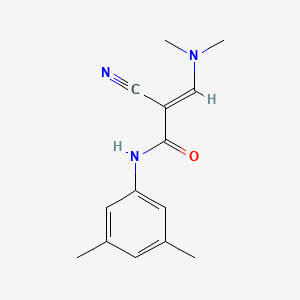
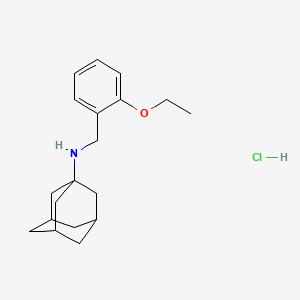
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2417869.png)
